molecular formula C16H10O5 B039093 8,9-Dihydroxy-1-methylcoumestan CAS No. 115532-07-5

8,9-Dihydroxy-1-methylcoumestan

Cat. No. B039093
M. Wt: 282.25 g/mol
InChI Key: BAEPLXZETIZHEU-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-1-methylcoumestan, also known as Mutisifurocoumarin, is a chemical compound with the molecular formula C16H10O5 .


Molecular Structure Analysis

The molecular structure of 8,9-Dihydroxy-1-methylcoumestan consists of 16 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 282.052825 . The structure includes a benzofurochromenone ring system .

Scientific Research Applications

Antitumoral Activity

8,9-Dihydroxy-1-methylcoumestan and its derivatives have been explored for their antitumoral properties. A study reports the synthesis of a natural isoflavonoid with antitumoral activity and its corresponding coumestan derivative, highlighting the potential of these compounds in cancer treatment (Silva, Netto, & Costa, 2004).

Synthesis and Complexation Study

Research on the synthesis and complexation of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been conducted. This includes the study of their complexation with crown ethers, which can be pivotal in developing novel chemical compounds with varied applications (Abdurrahmanoğlu et al., 2005).

Role in Cell Cycle Arrest

A specific derivative, 3,9-dihydroxy-2-prenylcoumestan, a furanocoumarin, has been studied for its effects on cell cycle arrest in prostate cancer cells, demonstrating the potential of coumestan derivatives in therapeutic applications for cancer (Gulappa et al., 2013).

Electrochemical Synthesis

The electrochemical synthesis of coumestan derivatives, including those related to 8,9-Dihydroxy-1-methylcoumestan, has been investigated. This method offers an efficient way to produce these compounds, which can be used in various scientific applications (Golabi & Nematollahi, 1997).

Immunomodulatory Properties

A new coumestan derivative isolated from Flemingia philippinensis showed significant immunosuppressive activities. This discovery adds to the therapeutic potential of coumestan derivatives in modulating immune responses (Li et al., 2011).

Antimicrobial Activities

Studies have been conducted on coumestan derivatives for their antimicrobial activities. The identification of new compounds and their potential application in treating microbial infections showcases the versatility of coumestan derivatives (Liang et al., 2007).

Future Directions

The future research directions for 8,9-Dihydroxy-1-methylcoumestan could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. There is potential for the development of new derivatives and exploration of their properties .

properties

CAS RN

115532-07-5

Product Name

8,9-Dihydroxy-1-methylcoumestan

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3

InChI Key

BAEPLXZETIZHEU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Other CAS RN

115532-07-5

synonyms

11,12-DHMC
11,12-dihydroxy-5-methylcoumestan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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